![molecular formula C16H13N5S2 B2417667 5-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 328106-49-6](/img/structure/B2417667.png)
5-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound contains several functional groups, including a 1,3-benzodiazole, a 1,2,4-triazole, and a thiol group. The 1,3-benzodiazole is a heterocyclic compound consisting of a benzene ring fused to a diazole ring . The 1,2,4-triazole is another heterocyclic compound, which consists of a five-membered ring containing three nitrogen atoms . The thiol group (-SH) is an organosulfur compound that is similar to the hydroxyl group (-OH) in alcohols .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3-benzodiazole and 1,2,4-triazole rings, along with the thiol group. These functional groups would likely influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the thiol group could contribute to the compound’s reactivity and polarity .Scientific Research Applications
Antioxidant Activity
Compounds containing the benzimidazole moiety have been found to exhibit antioxidant activity . For instance, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives have been evaluated for antioxidant activity .
Anticancer Activity
Benzimidazole derivatives have been studied for their potential anticancer activity . The presence of certain substituent groups in their structures can influence their bioactivity against cancer cell lines such as A549 (lung), MDA-MB-231 (breast), and PC3 (prostate) .
Antibacterial Activity
Benzimidazole compounds have been reported to show antibacterial properties . For example, a series of novel 2/3 (1H-benzimidazol-2-yl)-N-(5-methyl-3-isoxazolyl)-benzamides, acrylamides, and propionamides were screened for antimicrobial activity .
Antifungal Activity
Benzimidazole fungicides, based on the benzimidazole ring, are highly effective, low-toxicity, systemic broad-spectrum fungicides . They are widely used in agriculture to prevent and control various plant diseases caused by fungi .
Antiviral Activity
Compounds containing the imidazole moiety, which is structurally similar to benzimidazole, have been reported to show antiviral properties .
Anti-inflammatory Activity
Imidazole compounds have been reported to exhibit anti-inflammatory properties .
Antidiabetic Activity
Imidazole derivatives have been reported to show antidiabetic properties .
Antipyretic Activity
Imidazole compounds have also been reported to exhibit antipyretic (fever-reducing) properties .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5S2/c22-16-20-19-14(21(16)11-6-2-1-3-7-11)10-23-15-17-12-8-4-5-9-13(12)18-15/h1-9H,10H2,(H,17,18)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSIGNGXNWEWSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CSC3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol |
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